![molecular formula C13H17BrN2O2 B1384729 1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine CAS No. 2138287-00-8](/img/structure/B1384729.png)
1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show how the atoms in the compound are connected.
Synthesis Analysis
This would involve a detailed description of how to make the compound, including the starting materials, the reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Derivatives
A study by Pospieszny and Wyrzykiewicz (2008) detailed the synthesis of S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil, indicating the utility of 4-methylpiperidine, a related compound, in creating substituted derivatives for chemical research (Pospieszny & Wyrzykiewicz, 2008).
Antibacterial and Anti-enzymatic Applications
Rehman et al. (2019) synthesized 1,3,4-oxadiazole derivatives, which included the use of 3-methylpiperidine, a compound structurally similar to 1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine. These derivatives exhibited moderate to excellent antibacterial activity and significant anti-enzymatic activity, highlighting potential applications in medical and biological fields (Rehman et al., 2019).
Antimalarial Potential
Barlin and Ireland (1988) researched the synthesis of di-Mannich bases using 4-methylpiperidine and other compounds, exploring their potential as antimalarials. This study underscores the relevance of piperidine derivatives in developing new antimalarial agents (Barlin & Ireland, 1988).
RNA Biochemistry Applications
Beijer et al. (1990) synthesized oligoribonucleotides with selected 2'-O-methylation, using a protecting group structurally related to 4-methylpiperidine. The significance of these syntheses for RNA biochemistry studies was highlighted, suggesting a potential application in molecular biology (Beijer et al., 1990).
Sulfamoyl and Piperidine Functionalities in Biology
Aziz‐ur‐Rehman et al. (2017) investigated the biological activities of compounds containing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. Their study revealed significant antibacterial properties, emphasizing the potential of piperidine derivatives in therapeutic applications (Aziz‐ur‐Rehman et al., 2017).
Biochemical and Molecular Applications
Peptide Fragmentation Studies
Hunziker, Hughes, and Wilson (1980) used BNPS-skatole, a compound containing a nitrophenyl group similar to 1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine, for specific cleavage in peptide bonds. This study is relevant for understanding peptide structures and functions in biochemistry (Hunziker, Hughes, & Wilson, 1980).
Molecular and Crystal Structure Analysis
Studies like those by Bryndal et al. (2012) on the molecular and crystal structures of nitroderivatives of amino-methylpyridine show the importance of such compounds in understanding molecular interactions and structure analysis (Bryndal et al., 2012).
Antioxidant and Antimicrobial Potential
Harini et al. (2014) synthesized novel oxime esters from methylpiperidin-4-one, demonstrating their promising antioxidant and antimicrobial activities. This indicates the potential of piperidine derivatives in pharmacological research (Harini et al., 2014).
Safety And Hazards
This would involve identifying any risks associated with handling the compound, such as toxicity or flammability, and providing guidelines for safe handling and storage.
Zukünftige Richtungen
This would involve identifying areas where further research is needed, such as potential applications of the compound or ways to improve its synthesis.
I hope this helps! If you have any other questions, feel free to ask.
Eigenschaften
IUPAC Name |
1-[(2-bromo-5-nitrophenyl)methyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-10-4-6-15(7-5-10)9-11-8-12(16(17)18)2-3-13(11)14/h2-3,8,10H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOYFBOTINUFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



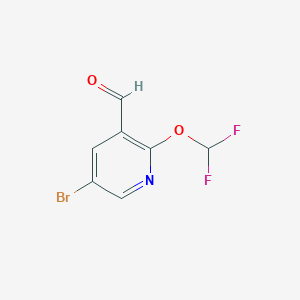
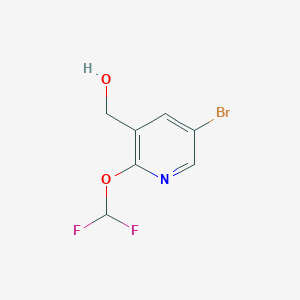
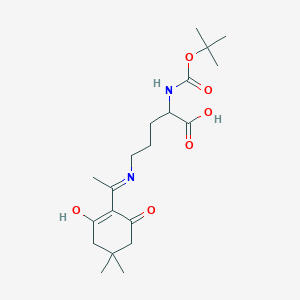

![5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B1384653.png)
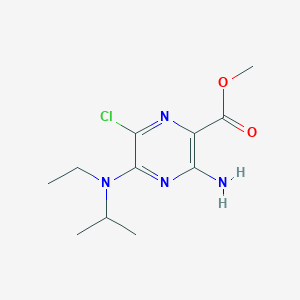

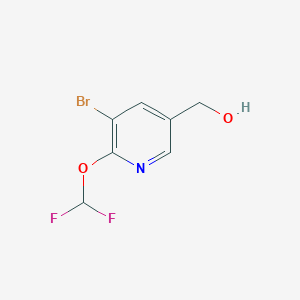
![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1384662.png)
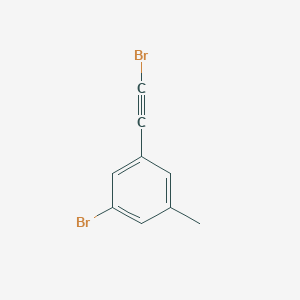
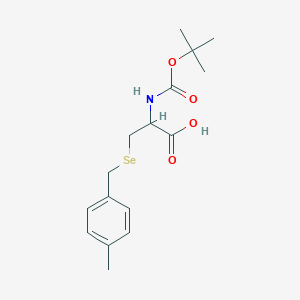
![Tert-butyl (3S)-3-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-3-[5-[4-(methoxycarbonylamino)phenyl]-6-oxo-1H-pyridazin-3-yl]propanoate](/img/structure/B1384666.png)
![Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride](/img/structure/B1384667.png)
![4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride](/img/structure/B1384669.png)